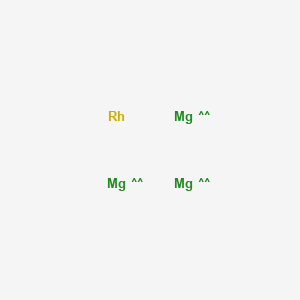![molecular formula C16H24OSi B14286319 tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane CAS No. 137494-48-5](/img/structure/B14286319.png)
tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane: is an organosilicon compound that features a tert-butyl group, an ethenylphenyl group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane typically involves the reaction of tert-butyl alcohol with a suitable ethenylphenyl derivative in the presence of a dimethylsilane reagent. The reaction conditions often require a catalyst, such as a Lewis acid, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce simpler silane compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: While specific biological applications are less common, the compound’s unique structure makes it a candidate for research in drug delivery systems and as a potential bioactive molecule.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications requiring thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include the formation of reactive intermediates that facilitate the desired chemical transformations.
Comparison with Similar Compounds
- tert-Butyl{[1-(3,4-dimethoxyphenyl)ethenyl]oxy}dimethylsilane
- tert-Butyl{[1-(3-ethoxyphenyl)ethenyl]oxy}dimethylsilane
Uniqueness: tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane is unique due to the presence of the ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and synthetic chemistry.
Properties
CAS No. |
137494-48-5 |
|---|---|
Molecular Formula |
C16H24OSi |
Molecular Weight |
260.45 g/mol |
IUPAC Name |
tert-butyl-[1-(3-ethenylphenyl)ethenoxy]-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-8-14-10-9-11-15(12-14)13(2)17-18(6,7)16(3,4)5/h8-12H,1-2H2,3-7H3 |
InChI Key |
MXQVTXWJIHLFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


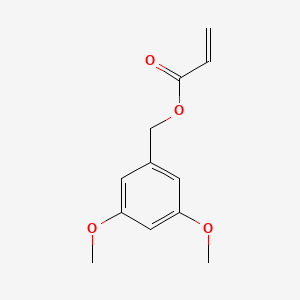
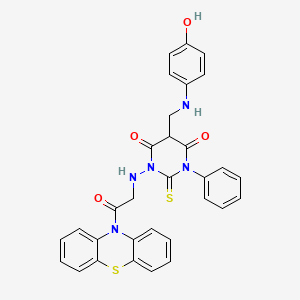
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
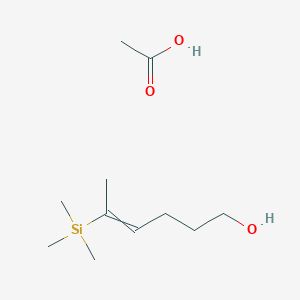
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
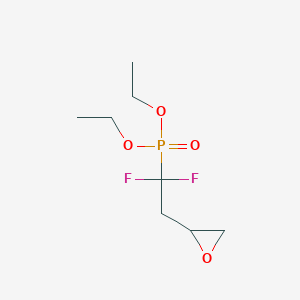


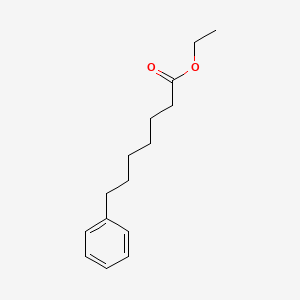

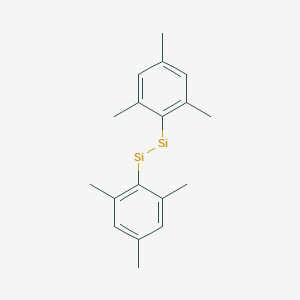
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
